N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound. It features a unique combination of a triazole ring, a tetrahydroquinoline structure, and an ethylsulfonyl group. This molecular architecture affords it distinct chemical properties and makes it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multistep procedures:
Formation of the tetrahydroquinoline ring: : This could be achieved via the Povarov reaction, involving an aniline, an aldehyde, and an alkene, under acidic conditions.
Triazole ring synthesis: : Employing Huisgen cycloaddition, which requires an alkyne and an azide, usually under Cu(I) catalysis.
Introduction of the ethylsulfonyl group: : This might involve the sulfonation of the tetrahydroquinoline moiety using reagents like ethyl sulfonyl chloride in the presence of a base.
Carboxamide formation: : Typically achieved through amide coupling reactions, utilizing reagents like EDCI/HOBt.
Industrial Production Methods
For industrial-scale production, the processes are optimized for yield and cost-effectiveness. Using high-throughput techniques and continuous-flow reactors could streamline these steps, ensuring better scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylsulfonyl moiety can undergo oxidation reactions, potentially altering its electronic properties.
Reduction: : Under suitable conditions, reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: : Nucleophilic substitution reactions can modify the sulfonyl or amide groups, introducing diverse functionalities.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation conditions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Employing bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation might lead to the formation of sulfone derivatives.
Reduction could yield partially or fully hydrogenated triazole derivatives.
Substitution reactions will produce a variety of functionalized compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecular architectures, potentially useful in materials science and catalysis.
Biology
In biological research, the compound's ability to interact with specific proteins or enzymes can be exploited for drug development or as a molecular probe to study biochemical pathways.
Medicine
Due to its structural complexity, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a potential candidate for therapeutic applications.
Industry
In industrial applications, its unique properties could be leveraged for the development of new materials or as an intermediate in the synthesis of high-value chemicals.
Mechanism of Action
Molecular Targets
The compound's mechanism of action is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its diverse functional groups.
Pathways Involved
By binding to these targets, it may modulate biochemical pathways, leading to changes in cellular processes. For instance, if it acts as an enzyme inhibitor, it can alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-sulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to these similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a unique ethylsulfonyl and methyltriazole combination, which might impart distinct physicochemical properties and biological activities. This uniqueness can make it more suitable for specific applications where these properties are advantageous.
And there you have it—a deep dive into the world of this compound! Quite the mouthful, but it’s definitely an intriguing compound. What do you find most fascinating about it?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-24(22,23)20-8-4-5-11-9-12(6-7-14(11)20)16-15(21)13-10-19(2)18-17-13/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSZMLNOBDGJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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